
Cardanol monoene
Übersicht
Beschreibung
Cardanol monoene, also known as Cardanol C15:1, is a phenolic compound found in cashew nut shell liquid . It is a 15-carbon chain-substituted phenol wherein the side chain contains one single double bond . The chemical formula of Cardanol monoene is HO-C6H4-C15H29 .
Synthesis Analysis
Cardanol monoene can be synthesized via continuous flow ozonolysis of cardanol using a simple tubular reactor . The direct ozonolysis of cardanol produces unique monomer 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal along with several other oxidation products . Two synthetic routes were investigated, each one consisting of three steps and sharing the same key intermediate . The first route consists of the epoxidation of cardanol, followed by hydrolysis to form diols, and finally an oxidative cleavage of these diols using NaIO4 . A second route has been considered consisting of an epoxidation, followed by the formation of β-hydroxy hydroperoxides with H2O2, and finally a thermal cleavage .
Molecular Structure Analysis
Cardanol monoene is a phenol with a 15-carbon chain substituted wherein the side chain contains one single double bond . The molecular weight of Cardanol monoene is 302.49 .
Chemical Reactions Analysis
The direct ozonolysis of cardanol produces unique monomer 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal along with several other oxidation products . The reaction is fast and is least influenced by the axial-dispersion in the reactor at prevailing operating conditions .
Physical And Chemical Properties Analysis
Cardanol monoene is comparable to nonylphenol in terms of physical properties . It is hydrophobic and remains flexible and liquid at very low temperatures . Its freezing point is below -20 °C, it has a density of 0.930 g/mL, and boils at 225 °C under reduced pressure (10 mmHg) .
Wissenschaftliche Forschungsanwendungen
Formaldehyde-Free Phenolic Thermosets
Cardanol monoene serves as a bio-based alternative for the synthesis of phenolic thermosets without the use of formaldehyde . These thermosets are synthesized using a unique bio-based phenolic molecule derived from cardanol, which is modified to form 8-(3-hydroxyphenyl)octanal. This approach addresses the toxicity concerns associated with traditional phenolic thermosets, offering a sustainable and eco-friendly solution.
Sustainable Material Synthesis
The isolation of cardanol fractions, including cardanol monoene, from cashew nutshell liquid (CNSL) represents a sustainable approach in material chemistry . The separation technique described utilizes flash column chromatography, which is more energy-efficient and environmentally friendly compared to high-temperature vacuum distillation.
Biomedical Research
Cardanol monoene has been identified as a reversible inhibitor of tyrosinase, an enzyme crucial in melanin synthesis . It exhibits potential in biomedical research for treating hyperpigmentation disorders and as a therapeutic agent against melanoma cells by inducing apoptosis through the accumulation of reactive oxygen species (ROS).
Advanced Material Applications
The compound’s ability to undergo chemical modifications makes it suitable for creating advanced materials . For instance, the unsaturated alkylene chain components of CNSL can be converted into a single product, 3-pentadecylphenol, through hydrogenation, paving the way for high-end applications.
Green Chemistry Metrics
Cardanol monoene contributes to the development of green chemistry metrics by providing a safer and more sustainable pathway for chemical synthesis . The study of its synthesis routes based on safety scores and green metrics helps in promoting environmentally responsible chemical processes.
Fluorescent Molecular Probes
In the field of molecular sensing, cardanol monoene derivatives have been used to study changes in micropolarity and microviscosity in hydrogel systems . This application is significant for understanding the gelation process and designing responsive materials.
Eco-Friendly Chemical Synthesis
The eco-friendly synthesis of cardanol-based monomers for thermosets highlights the role of cardanol monoene in reducing reliance on fossil-based reagents . This aligns with the broader goals of sustainable chemistry to minimize the environmental impact of chemical production.
Renewable Resource Utilization
Cardanol monoene exemplifies the utilization of renewable resources in industrial applications . Its extraction from cashew nutshell liquid showcases how agro-industrial waste can be transformed into valuable chemical compounds for diverse applications.
Wirkmechanismus
Target of Action
Cardanol monoene, a phenolic compound found in cashew nut shell liquid, is primarily targeted towards the synthesis of bio-based monomers . It has unique structural features that make it an important starting material for various chemicals and products .
Mode of Action
Cardanol monoene interacts with its targets through a process known as ozonolysis. This process involves the reaction of cardanol monoene with ozone to produce unique monomers such as 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal . The ozonolysis of cardanol monoene is a fast reaction and is least influenced by the axial-dispersion in the reactor at prevailing operating conditions .
Biochemical Pathways
The biochemical pathway primarily affected by cardanol monoene is the synthesis of bio-based monomers via continuous flow ozonolysis . The direct ozonolysis of cardanol monoene produces unique monomers, which are crucial for the synthesis of high-value bio-based monomers .
Pharmacokinetics
The complete conversion of cardanol monoene was obtained at the ozone to cardanol molar flow ratios greater than 2 at all temperatures varied in the range of -10 °c to 20 °c . This suggests that cardanol monoene may have good bioavailability due to its high conversion rate.
Result of Action
The result of cardanol monoene’s action is the production of unique monomers such as 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal . These monomers are crucial for the synthesis of high-value bio-based monomers, which have potential interest in industry, such as epoxy and acrylic monomers, plasticizers, and surfactants .
Action Environment
The action of cardanol monoene is influenced by environmental factors such as temperature and the ozone to cardanol molar flow ratios . The complete conversion of cardanol monoene was obtained at the ozone to cardanol molar flow ratios greater than 2 at all temperatures varied in the range of -10 °C to 20 °C . This suggests that cardanol monoene’s action, efficacy, and stability are highly dependent on these environmental factors.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(Z)-pentadec-8-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h7-8,15,17-19,22H,2-6,9-14,16H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKVIMNNMLKUGJ-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872878 | |
| Record name | 3-[(8Z)-Pentadec-8-en-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cardanol monoene | |
CAS RN |
501-26-8 | |
| Record name | Ginkgol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cardanol monoene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(8Z)-Pentadec-8-en-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARDANOL MONOENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7D0J5LYPB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Cardanol Monoene (CM) against melanoma cells?
A1: CM has been shown to induce apoptosis in M14 human melanoma cells through a mitochondria-mediated pathway. [] This involves several key steps:
- Increased ROS production: CM treatment leads to an accumulation of reactive oxygen species (ROS) within the cells. []
- Mitochondrial dysfunction: The elevated ROS levels cause a collapse of the mitochondrial membrane potential (ΔΨm). []
- Activation of caspases: This mitochondrial dysfunction triggers the release of cytochrome C from the mitochondria into the cytosol, activating the caspase cascade, a hallmark of apoptosis. []
- Induction of apoptosis: This cascade leads to the activation of caspase-3 and PARP cleavage, ultimately resulting in cell death. []
Q2: What is the role of the Bcl-2 family of proteins in CM-induced apoptosis?
A2: Western blot analysis revealed that CM treatment increased the Bax/Bcl-2 ratio in M14 melanoma cells. [] The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, with Bax promoting apoptosis and Bcl-2 inhibiting it. Therefore, the increased Bax/Bcl-2 ratio suggests that CM tips the balance towards apoptosis.
Q3: What is the structural characterization of CM?
A3: While the provided abstracts do not specify the spectroscopic data, CM is a long-chain alkylphenol. [] Its chemical structure consists of a phenol ring with a C15 alkyl chain at the meta position, containing one double bond. []
Q4: Does CM exhibit any antiparasitic activity?
A4: Research suggests that CM, along with other alkyl phenols isolated from Anacardium othonianum nuts, possesses moderate antileishmanial activity against Leishmania amazonensis promastigotes in vitro. []
Q5: What are the potential applications of CM besides its anti-cancer activity?
A5: Although the provided research mainly focuses on the anti-cancer and antiparasitic activities of CM, its unique structure suggests potential applications in other fields. CM, being a natural product with a phenolic structure, might possess antioxidant properties. [] Further research is needed to explore these potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol](/img/structure/B1238241.png)
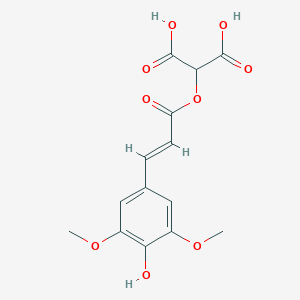
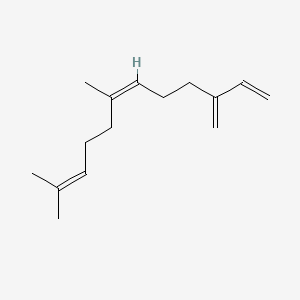
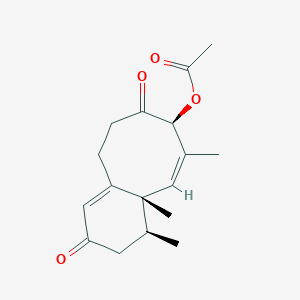
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B1238247.png)
![2-[(Z)-[(4Z)-4-(Diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine](/img/structure/B1238252.png)
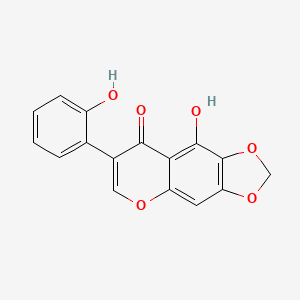
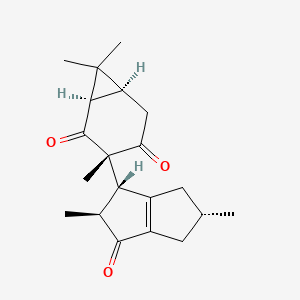


![(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1238257.png)
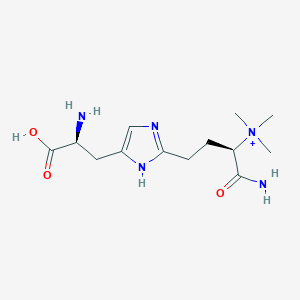
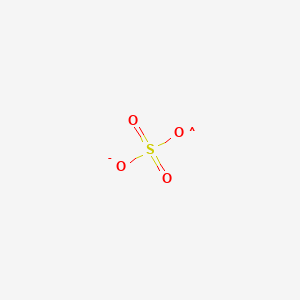
![2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate](/img/structure/B1238261.png)